molecular formula C4H8N2O2 B040075 (3R)-3-amino-1-hydroxypyrrolidin-2-one CAS No. 123931-04-4

(3R)-3-amino-1-hydroxypyrrolidin-2-one

Katalognummer: B040075
CAS-Nummer: 123931-04-4
Molekulargewicht: 116.12 g/mol
InChI-Schlüssel: HCKUBNLZMKAEIN-GSVOUGTGSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(3R)-3-amino-1-hydroxypyrrolidin-2-one, also known as (3R)-AHPC, is an important organic compound that has been studied extensively in recent years due to its potential applications in various fields of science. AHPC is a cyclic amide, and is an intermediate product in the synthesis of many drugs, including some anticonvulsants, anti-anxiety agents, and anti-depressants. It is also used as a building block in the synthesis of other organic compounds, such as amino acids and peptides. AHPC has been shown to possess a variety of biological activities, including anti-inflammatory, anti-bacterial, and anti-cancer activities.

Wissenschaftliche Forschungsanwendungen

  • Glycine/NMDA Receptor Antagonism : A study by Leeson et al. (1990) identified a derivative, 3R-amino, 4R-methyl (L-687,414), as a potent antagonist of the glycine/N-methyl-D-aspartate receptor, showing significant improvement in activity compared to other similar compounds (Leeson et al., 1990).

  • Synthesis of Biologically Active Compounds : Fedoseev et al. (2015) demonstrated the synthesis of biologically active compounds such as 3-amino-8-hydroxy-2-methyl-1,6-dioxo-2,7-diazaspiro[4.4]non-3-ene-4-carbonitriles, which show potential in inhibiting HIV-1 (Fedoseev et al., 2015).

  • Enzymatic Synthesis : Rodríguez-Rodríguez et al. (2013) explored the chemoenzymatic synthesis of orthogonally protected trans-3-amino-4-hydroxypyrrolidines, offering insights into the enantioselective synthesis of such compounds (Rodríguez-Rodríguez et al., 2013).

  • Neuroprotective Drug Potential : A study by Battaglia et al. (1998) suggested that activation of group-II metabotropic glutamate receptors, potentially modulated by derivatives of 3-amino-1-hydroxypyrrolidin-2-one, can protect neurons from excitotoxic degeneration (Battaglia et al., 1998).

  • Inhibition of Human Purine Nucleoside Phosphorylase : Rejman et al. (2012) discussed N-phosphonocarbonylpyrrolidine derivatives of guanine, which have the potential as bisubstrate inhibitors of human purine nucleoside phosphorylase (Rejman et al., 2012).

Eigenschaften

IUPAC Name

(3R)-3-amino-1-hydroxypyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O2/c5-3-1-2-6(8)4(3)7/h3,8H,1-2,5H2/t3-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKUBNLZMKAEIN-GSVOUGTGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C(=O)[C@@H]1N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

116.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123931-04-4
Record name HA-966, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123931044
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name HA-966, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N9Q4C7WMT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3R)-3-amino-1-hydroxypyrrolidin-2-one
Reactant of Route 2
(3R)-3-amino-1-hydroxypyrrolidin-2-one
Reactant of Route 3
(3R)-3-amino-1-hydroxypyrrolidin-2-one
Reactant of Route 4
(3R)-3-amino-1-hydroxypyrrolidin-2-one
Reactant of Route 5
(3R)-3-amino-1-hydroxypyrrolidin-2-one
Reactant of Route 6
Reactant of Route 6
(3R)-3-amino-1-hydroxypyrrolidin-2-one
Customer
Q & A

Q1: What is the primary target of (+)-HA-966 and how does it interact with this target?

A1: (+)-HA-966 primarily targets the strychnine-insensitive glycine site of the NMDA receptor complex [, ]. Unlike glycine, a full agonist, (+)-HA-966 acts as a low-efficacy partial agonist at this site [, ]. It binds to the glycine site, but its binding induces a conformational change in the receptor complex that differs from the one induced by glycine, resulting in reduced NMDA receptor activity [, ].

Q2: What are the downstream effects of (+)-HA-966 binding to the glycine site?

A2: (+)-HA-966 binding reduces NMDA receptor activity, which leads to several downstream effects, including:

  • Inhibition of NMDA receptor-mediated currents: This effect has been observed in various neuronal preparations, including rat cortical slices and cultured cortical neurons [, ].
  • Reduction of NMDA receptor-mediated neurotransmitter release: (+)-HA-966 has been shown to inhibit glutamate-induced [3H]arachidonic acid release in cerebellar granule cells [].
  • Alteration of behavioral responses to NMDA receptor modulators: (+)-HA-966 has been shown to modulate the effects of drugs like dizocilpine and amphetamine on locomotor activity [, ].

Q3: Does the intrinsic activity of a ligand at the glycine site influence its effects on glutamate binding?

A3: Yes, research suggests that the intrinsic activity of a ligand at the glycine site can allosterically modulate the glutamate binding site []. A partial agonist like (+)-HA-966, when bound to the glycine site, accelerates the off-rate for glutamate dissociation from the receptor. This effect is more pronounced with ligands possessing lower intrinsic activity [].

Q4: What is the molecular formula and weight of (+)-HA-966?

A4: The molecular formula of (+)-HA-966 is C4H8N2O2, and its molecular weight is 116.12 g/mol.

Q5: How does the stereochemistry of HA-966 influence its pharmacological activity?

A5: The enantiomers of HA-966 exhibit distinct central nervous system effects. While (R)-(+)-HA-966 acts as a selective glycine/NMDA receptor antagonist, (S)-(-)-HA-966 displays potent gamma-butyrolactone-like sedative properties [].

Q6: What is the significance of the five-membered ring conformation in HA-966 for its activity?

A6: Studies with synthesized analogues of HA-966 suggest that the energetically less favored 3-pseudoaxial conformation of the pyrrolidone ring is crucial for glycine receptor recognition. The 3R-amino, 4R-methyl derivative (L-687,414) shows a 5-10 fold increase in activity compared to HA-966, highlighting the importance of this specific conformation [].

Q7: What in vitro models have been used to study the effects of (+)-HA-966?

A7: Several in vitro models, including:

  • Rat cortical slices: Used to investigate the electrophysiological effects of (+)-HA-966 on NMDA receptor-mediated responses [, ].
  • Cultured cerebellar granule cells: Employed to assess the impact of (+)-HA-966 on glutamate-induced [3H]arachidonic acid release, a marker of NMDA receptor activation [].
  • Cultured rat cortical neurons: Used to characterize the kinetic interactions between (+)-HA-966 and glutamate at the NMDA receptor complex [].

Q8: Which animal models have been used to investigate the effects of (+)-HA-966?

A8: (+)-HA-966 has been studied in various animal models, including:

  • Mice: Used to investigate its discriminative stimulus effects, its role in conditioned stress-induced metabolic activation, and its impact on locomotor stimulation induced by NMDA antagonists [, , ].
  • Rats: Employed to study its effects on conditioned stress-induced dopamine release, its impact on working memory and overt behaviour, its role in ethanol place conditioning, and its influence on neurotransmitter release in hippocampal brain slices [, , , ].
  • Pigeons: Utilized to examine the effects of (+)-HA-966 on repeated acquisition of response chains, a measure of learning and memory [, ].
  • Squirrel monkeys: Used to assess the antinociceptive effects of (+)-HA-966 alone and in combination with morphine [].

Q9: Has (+)-HA-966 been tested in clinical trials?

A9: While the provided papers highlight the potential of (+)-HA-966 for various therapeutic applications, information regarding specific clinical trials was not found within these documents.

Q10: What were some of the early observations on the effects of HA-966?

A10: Early research on racemic HA-966 highlighted its sedative properties, drawing comparisons to gamma-hydroxybutyric acid (GHB) [, ]. Further investigations revealed its excitatory amino acid antagonist properties, specifically its actions at the NMDA receptor [, ]. The resolution of its enantiomers allowed for a clearer understanding of the distinct pharmacological profiles of (R)-(+)-HA-966 and (S)-(-)-HA-966 [].

Q11: How has the understanding of the glycine site on the NMDA receptor evolved?

A11: Initial studies focused on the role of glycine as an inhibitory neurotransmitter. Later research revealed its ability to augment the excitatory actions of NMDA and glutamate, particularly in cultured neurons []. This effect was found to be mediated by glycine receptors pharmacologically distinct from the inhibitory glycine receptors in the spinal cord and brain stem, specifically those insensitive to strychnine []. This discovery led to the characterization of the strychnine-insensitive glycine site on the NMDA receptor and its role in modulating NMDA receptor function [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.